(2-Chloro-6-methylphenyl)methanamine hydrochloride

Description

Chemical Name: 1-(2-Chloro-6-methylphenyl)methanamine hydrochloride

Molecular Formula: C₈H₁₁Cl₂N

Molecular Weight: 192.09 g/mol

CAS RN: 1260808-72-7

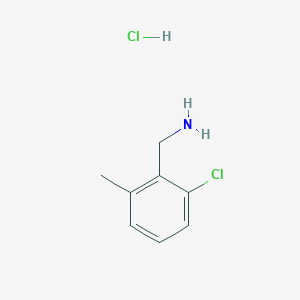

Structural Features: This compound consists of a benzene ring substituted with chlorine (Cl) and methyl (CH₃) groups at the 2- and 6-positions, respectively, linked to a methanamine group. The hydrochloride salt enhances its stability and solubility in polar solvents.

Properties

Molecular Formula |

C8H11Cl2N |

|---|---|

Molecular Weight |

192.08 g/mol |

IUPAC Name |

(2-chloro-6-methylphenyl)methanamine;hydrochloride |

InChI |

InChI=1S/C8H10ClN.ClH/c1-6-3-2-4-8(9)7(6)5-10;/h2-4H,5,10H2,1H3;1H |

InChI Key |

SEWQLVWSQWYRIT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)CN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-methylphenyl)methanamine hydrochloride typically involves the reaction of 2-chloro-6-methylbenzyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and filtration to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-methylphenyl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can yield nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

(2-Chloro-6-methylphenyl)methanamine hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Chloro-6-methylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Substituents

[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride

Molecular Formula : C₁₀H₉ClN₂S·HCl

Molecular Weight : 261.17 g/mol

CAS RN : 690632-35-0

Key Differences :

- Contains a thiazole ring (a five-membered heterocycle with sulfur and nitrogen) instead of a benzene ring.

- Chlorine is at the para position on the phenyl ring attached to the thiazole.

- Higher molecular weight due to the thiazole moiety and additional Cl atom.

[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride Monohydrate

Molecular Formula : C₁₀H₉ClN₂S·HCl·H₂O

Molecular Weight : 279.18 g/mol

CAS RN : 690632-12-3

Key Differences :

- Meta-chlorophenyl substitution on the thiazole ring.

- Properties: Lower mp (203–204°C) than its para-substituted analogue, likely due to reduced crystallinity from meta substitution .

Analogues with Extended Aromatic Systems

[2-Chloro-6-(1H-imidazol-1-yl)phenyl]methanamine Dihydrochloride

Molecular Formula : C₁₀H₁₂Cl₃N₃

Molecular Weight : 296.58 g/mol

CAS RN : 1909319-89-6

Key Differences :

- Imidazole ring fused to the benzene, introducing a nitrogen-rich heterocycle.

- Dihydrochloride salt increases acidity and solubility. Applications: Potential use in medicinal chemistry due to imidazole’s role in biological interactions (e.g., hydrogen bonding) .

(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine Hydrochloride

Molecular Formula: C₉H₁₁Cl₂NO₂ Molecular Weight: 244.10 g/mol CAS RN: 1001180-07-9 Key Differences:

Analogues with Alkyne and Alkoxy Substituents

(2-Ethynylphenyl)methanamine Hydrochloride

Molecular Formula : C₉H₉N·HCl

Molecular Weight : 171.64 g/mol

CAS RN : 45079158 (CID)

Key Differences :

- Ethynyl (C≡CH) group at the 2-position instead of Cl and CH₃.

- Terminal alkyne enables click chemistry applications.

Properties : Linear alkyne may reduce steric hindrance, favoring planar molecular conformations .

(4-Fluoro-2-methoxyphenyl)methanamine Hydrochloride

Molecular Formula: C₈H₁₁ClFNO Molecular Weight: 207.63 g/mol CAS RN: 870562-90-6 Key Differences:

- Fluoro (electron-withdrawing) and methoxy (electron-donating) substituents create a polarized aromatic system.

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Key Substituents | Melting Point (°C) |

|---|---|---|---|---|---|

| (2-Chloro-6-methylphenyl)methanamine HCl | C₈H₁₁Cl₂N | 192.09 | 1260808-72-7 | 2-Cl, 6-CH₃ | Not reported |

| [2-(4-Cl-phenyl)thiazol-4-yl]methanamine HCl | C₁₀H₉ClN₂S·HCl | 261.17 | 690632-35-0 | Thiazole, 4-Cl-phenyl | 268 |

| [2-(3-Cl-phenyl)thiazol-4-yl]methanamine HCl·H₂O | C₁₀H₉ClN₂S·HCl·H₂O | 279.18 | 690632-12-3 | Thiazole, 3-Cl-phenyl, monohydrate | 203–204 |

| [2-Cl-6-(imidazol-1-yl)phenyl]methanamine diHCl | C₁₀H₁₂Cl₃N₃ | 296.58 | 1909319-89-6 | Imidazole, 2-Cl | Not reported |

| (6-Cl-dihydrodioxin-2-yl)methanamine HCl | C₉H₁₁Cl₂NO₂ | 244.10 | 1001180-07-9 | Dihydrodioxin, 6-Cl | Not reported |

| (2-Ethynylphenyl)methanamine HCl | C₉H₉N·HCl | 171.64 | 45079158 | 2-C≡CH | Not reported |

| (4-Fluoro-2-methoxyphenyl)methanamine HCl | C₈H₁₁ClFNO | 207.63 | 870562-90-6 | 4-F, 2-OCH₃ | Not reported |

Key Research Findings

- Thiazole Analogues : The para-chloro substitution on the phenyl-thiazole derivatives confers higher thermal stability (mp 268°C) compared to meta-substituted analogues (mp 203–204°C), likely due to improved crystal packing .

- Imidazole Derivative : The dihydrochloride salt and imidazole group enhance hydrogen-bonding capacity, making it a candidate for drug discovery targeting enzymes or receptors .

- Dihydrodioxin System : The fused oxygen atoms in the dihydrodioxin ring may improve metabolic stability, a critical factor in agrochemical design .

- Ethynyl Substituent : The terminal alkyne enables modular synthesis via copper-catalyzed azide-alkyne cycloaddition (CuAAC), useful in chemical biology .

Biological Activity

(2-Chloro-6-methylphenyl)methanamine hydrochloride, also known as Ro 543, is a compound that has garnered attention in pharmacological research due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H10ClN·HCl

- Molecular Weight : 195.08 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is hypothesized to act as an inhibitor in certain enzymatic pathways, potentially affecting neurotransmitter systems and cellular signaling mechanisms.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.

- Neurotransmitter Modulation : It has been suggested that the compound could influence neurotransmitter levels, impacting mood and cognitive functions.

Toxicity Studies

A series of toxicity studies have been conducted to evaluate the safety profile of this compound:

| Study Type | Species | Dose (mg/kg) | Observed Effects | LD50 (mg/kg) |

|---|---|---|---|---|

| Acute Toxicity | TNO-Wistar Rat | 501 - 1990 | Apathy, staggering, yellow-orange urine | 1360 (1210 - 1540) |

| Skin Irritation | Guinea Pig | 0.1 ml of 5% solution | Conjunctival injection, oedema | Not specified |

| Sensitization | Guinea Pig | 30 - 270 | No significant irritation noted | Not specified |

These studies indicate that while the compound exhibits some level of toxicity at higher doses, the effects are reversible and do not lead to severe long-term consequences.

Pharmacological Studies

In pharmacological evaluations, the compound has shown potential against various cancer cell lines:

- Cytotoxicity Assays : Studies demonstrated that this compound exhibited cytotoxic effects against human leukemia cell lines with IC50 values ranging from 10 µM to 20 µM.

- Apoptosis Induction : Flow cytometry analyses revealed that the compound induces apoptosis in treated cells, suggesting a mechanism for its anticancer activity.

Case Studies

-

Case Study on Neuroprotective Effects :

- Researchers investigated the neuroprotective properties of the compound in a mouse model of neurodegeneration. Results indicated a significant reduction in neuronal cell death when treated with this compound compared to control groups.

-

Case Study on Antidepressant-like Effects :

- In behavioral tests, administration of the compound resulted in decreased immobility time in forced swim tests, suggesting potential antidepressant-like effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.